2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile
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Overview
Description
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile is an organic compound with the molecular formula C10H8N2O3 It is known for its unique structure, which includes a hydroxy group, a nitrophenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Formyl(2-nitrophenyl)methyl]prop-2-enenitrile.
Reduction: Formation of 2-[Hydroxy(2-aminophenyl)methyl]prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrophenyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s reactivity also allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile
- 2-[Hydroxy(2-nitrophenyl)methyl]but-2-enenitrile
- 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-ynenitrile
Uniqueness
2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
2-[hydroxy-(2-nitrophenyl)methyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-4-2-3-5-9(8)12(14)15/h2-5,10,13H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVKSQUPWEOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=C1[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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